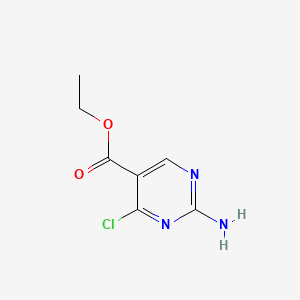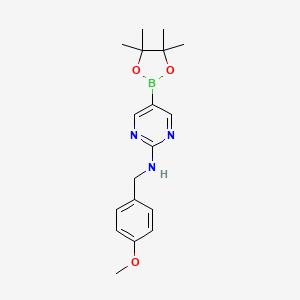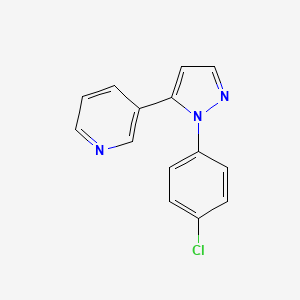
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 175.57 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) . This indicates the presence of a 1,2,4-triazole ring, a chloro group, and a propanoic acid group in the molecule.Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their potential in drug development due to their broad spectrum of biological activities. These compounds are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research has demonstrated that triazoles play a crucial role in the synthesis of new pharmaceuticals, with several structural variations enabling the targeting of different biological pathways (Ferreira et al., 2013). The versatility of triazole rings, including 1H-1,2,4-triazoles, underpins their utility in creating compounds with tailored pharmacological profiles.
Antimicrobial and Antifungal Applications
Recent literature has highlighted the significance of 1,2,4-triazole derivatives in antimicrobial and antifungal applications. These compounds have demonstrated efficacy against various bacterial and fungal pathogens, showcasing their potential as candidates for new antimicrobial and antifungal agents. The exploration of triazole chemistry has opened avenues for the development of novel therapeutic agents targeting resistant strains of bacteria and fungi, which is a growing concern in the medical field (Ohloblina, 2022).
Corrosion Inhibition
Another interesting application of triazole derivatives is in the field of corrosion inhibition. The design and synthesis of 1,2,3-triazole compounds have been researched for their effectiveness as molecular well-defined corrosion inhibitors for metals and their alloys in aggressive media. This application is particularly relevant in industrial settings where metal preservation is crucial. The ability of triazole derivatives to form stable and protective layers on metal surfaces helps in mitigating the effects of corrosion, extending the lifespan of metal components (Hrimla et al., 2021).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, have been a subject of considerable interest. These studies provide insights into the methods of synthesis and the unique properties of triazole compounds, which are relevant for various industrial and pharmaceutical applications. The versatility in chemical modifications allows for the creation of compounds with desired functional properties, catering to specific research and industrial needs (Parchenko, 2019).
Propriétés
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZDCYGGFIDYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=NN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260971 |
Source


|
| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243250-11-4 |
Source


|
| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)



![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)

